6-bromo-N-butylquinazolin-4-amine
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Overview
Description
6-bromo-N-butylquinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-butylquinazolin-4-amine typically involves the reaction of 6-bromo-4-chloroquinazoline with butylamine. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs microwave-assisted synthesis and metal-catalyzed reactions to enhance yield and reduce reaction time. These methods are scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-butylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted quinazolines.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydroquinazolines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential anti-cancer and anti-inflammatory activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-bromo-N-butylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)quinazolin-4-amine: Known for its anti-inflammatory activity.
Imidazo[4,5-g]quinazoline: Exhibits potent anti-cancer activity.
Pyrroloquinazoline: Studied for its inhibitory effects on various enzymes
Uniqueness
6-bromo-N-butylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its bromine and butyl groups contribute to its unique pharmacological profile, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-bromo-N-butylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-2-3-6-14-12-10-7-9(13)4-5-11(10)15-8-16-12/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLROIHKGNHTQOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=NC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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